molecular formula C8H18O2 B051896 6-Methylheptane-1,6-diol CAS No. 5392-57-4

6-Methylheptane-1,6-diol

Cat. No. B051896
CAS RN: 5392-57-4
M. Wt: 146.23 g/mol
InChI Key: XICLOMYOBVKLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylheptane-1,6-diol is a chemical compound that belongs to the class of aliphatic diols. It is also known as 6-methyl-1,6-heptanediol or MHHD. This compound has been studied for its potential applications in various fields, including scientific research, pharmaceuticals, and industrial processes. In

Mechanism of Action

The mechanism of action of 6-Methylheptane-1,6-diol is not well understood. However, it has been reported to inhibit the growth of certain cancer cells by inducing apoptosis, which is a programmed cell death. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
6-Methylheptane-1,6-diol has been reported to exhibit low toxicity in animal studies. It has been reported to be metabolized in the liver and excreted in the urine. However, the long-term effects of this compound on human health are not well understood.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methylheptane-1,6-diol in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 6-Methylheptane-1,6-diol. One potential direction is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the synthesis of new dendritic polymers based on 6-Methylheptane-1,6-diol for drug delivery and imaging applications. Additionally, the study of the mechanism of action and the long-term effects of this compound on human health is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 6-Methylheptane-1,6-diol can be achieved through the reaction of 6-methylhept-5-en-2-one with lithium aluminum hydride in diethyl ether. This method has been reported in the literature with a yield of 60%. Another method involves the reaction of 6-methylhept-5-en-2-one with sodium borohydride in methanol, which yields 6-Methylheptane-1,6-diol with a yield of 80%. These methods are relatively simple and efficient, making them suitable for industrial-scale production.

Scientific Research Applications

6-Methylheptane-1,6-diol has been studied for its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been reported to exhibit antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. Additionally, 6-Methylheptane-1,6-diol has been used as a starting material for the synthesis of dendritic polymers, which have potential applications in drug delivery and imaging.

properties

CAS RN

5392-57-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

6-methylheptane-1,6-diol

InChI

InChI=1S/C8H18O2/c1-8(2,10)6-4-3-5-7-9/h9-10H,3-7H2,1-2H3

InChI Key

XICLOMYOBVKLTR-UHFFFAOYSA-N

SMILES

CC(C)(CCCCCO)O

Canonical SMILES

CC(C)(CCCCCO)O

synonyms

6-Methylheptane-1,6-diol

Origin of Product

United States

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